![molecular formula C17H18ClNO5S B2807658 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1421515-58-3](/img/structure/B2807658.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

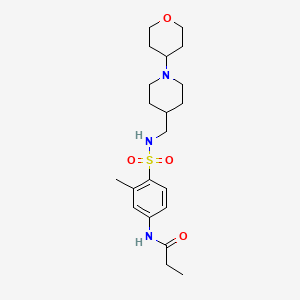

Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds with diverse biological activities .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized via various methods . For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized .Scientific Research Applications

Occurrence and Environmental Impact

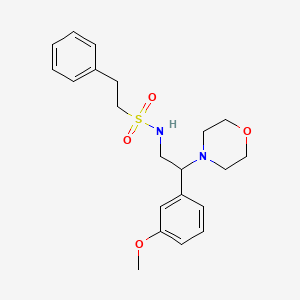

Occurrence, Fate, and Behavior in Aquatic Environments Parabens, closely related to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide, are widely used as preservatives in various products. They are known to be weak endocrine disrupters and are ubiquitous in surface water and sediments due to continuous introduction into the environment. The compounds containing phenolic hydroxyl groups can react with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).

Industrial and Chemical Applications

Plastic Scintillators and Luminescent Dyes The use of various luminescent dyes in plastic scintillators based on polymethyl methacrylate has been studied. These dyes and their combinations do not alter the scintillation efficiency, optical transparency, or thermal, light, and radiation-damage stability of the scintillators (Salimgareeva & Kolesov, 2005).

HIV-1 Nef Inhibitors In HIV-1 infection treatment, certain compounds structurally similar to this compound have shown promise as potential Nef inhibitors, which is significant due to Nef's role in the pathogenesis of viral infection (Lv, Meng, Zhong, Wan, & Zou, 2020).

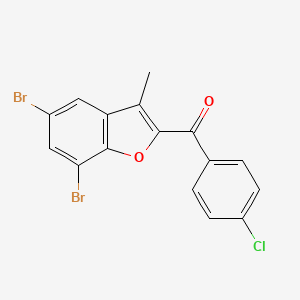

Brominated Flame Retardants Novel brominated flame retardants (NBFRs) are increasingly used, and their occurrence, environmental fate, and potential risks have been reviewed, highlighting the need for further research and optimized analytical methods to include all NBFRs. High concentrations of certain NBFRs in indoor environments and consumer goods have raised concerns (Zuiderveen, Slootweg, & de Boer, 2020).

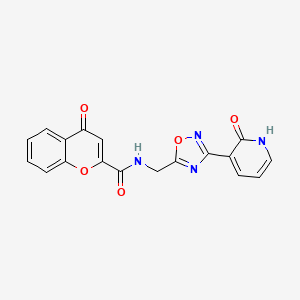

Antioxidant Properties of Chromones Chromones, natural compounds in the human diet, exhibit anti-inflammatory, antidiabetic, antitumor, anticancer, and, importantly, antioxidant properties. The antioxidant properties are crucial for neutralizing active oxygen and halting free radical processes that lead to cell impairment. Structural features contributing to the radical scavenging activity have been identified (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthesis of Cyclic Compounds Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, demonstrating their significance in organic synthesis and the pharmaceutical industry. This includes the development of sequential Nicholas and Pauson-Khand reactions and the production of 2-aminobenzenesulfonamide-containing cyclononyne (Kaneda, 2020) (Kaneda, 2020).

Future Directions

Mechanism of Action

Target of Action

The compound, also known as N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzene-1-sulfonamide, has been found to promote the root growth of Oryza sativa (Nihonbare) . It also shows potential as an antitumor agent, inducing apoptosis and causing cell cycle arrests in the HeLa cell line .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. In the case of Oryza sativa, it promotes root growth . As an antitumor agent, it induces apoptosis and causes cell cycle arrests in the HeLa cell line

Biochemical Pathways

The compound affects several biochemical pathways. In Oryza sativa, it promotes root growth, suggesting it may influence pathways related to plant development . In the HeLa cell line, it induces apoptosis and causes cell cycle arrests, indicating it affects pathways related to cell division and programmed cell death .

Result of Action

The compound’s action results in significant changes in its targets. In Oryza sativa, it promotes root growth . In the HeLa cell line, it induces apoptosis and causes cell cycle arrests . These effects suggest the compound could have applications in agriculture and cancer treatment.

Properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOQMHLWJUZFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)

![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)

![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)